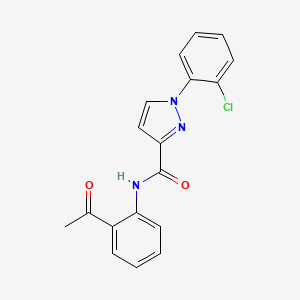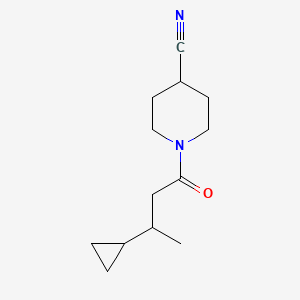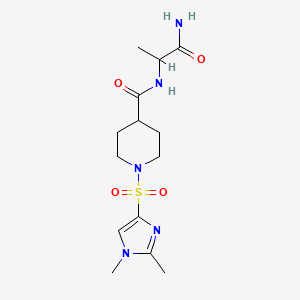
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide, also known as ACPD, is a pyrazole derivative that has been extensively studied for its potential use in scientific research. ACPD has been shown to have various biochemical and physiological effects, and its mechanism of action has been widely investigated.
作用機序
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide acts as an agonist of mGluRs, specifically mGluR1 and mGluR5. Activation of these receptors leads to the inhibition of adenylate cyclase and the subsequent reduction of cyclic AMP levels. This results in the modulation of various intracellular signaling pathways, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has also been shown to reduce the release of glutamate and other neurotransmitters, leading to a reduction in excitotoxicity.
実験室実験の利点と制限
One of the main advantages of using N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide in lab experiments is its ability to specifically activate mGluRs, leading to the modulation of glutamatergic neurotransmission. However, N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been shown to have off-target effects, leading to the activation of other receptors and signaling pathways. Additionally, N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
Further research is needed to fully understand the potential of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide as a modulator of glutamatergic neurotransmission. Future studies could investigate the effects of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide on different types of synapses and neuronal circuits. Additionally, the development of more selective mGluR agonists could help to reduce the off-target effects of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide and other compounds. Finally, the potential therapeutic applications of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide and other mGluR agonists should be further explored, particularly in the treatment of neurological and psychiatric disorders.
合成法
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetylphenylhydrazine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-methyl-2-pyrazolin-5-one. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been used in various scientific research studies due to its potential as a modulator of glutamatergic neurotransmission. It has been shown to activate metabotropic glutamate receptors (mGluRs) and can be used to study the effects of mGluRs on synaptic plasticity, learning, and memory.
特性
IUPAC Name |
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12(23)13-6-2-4-8-15(13)20-18(24)16-10-11-22(21-16)17-9-5-3-7-14(17)19/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSUWOYLDMUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)


![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-[5-(furan-2-yl)-2-phenylpyrazol-3-yl]methanone](/img/structure/B7536277.png)

![N,N-dimethyl-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoylamino]propanamide](/img/structure/B7536294.png)


![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536306.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536316.png)